AHMP Achieves ~32.8-Fold Substrate-Selective XOD Inhibition for 6MP Over Xanthine, Compared to ~1.2-Fold for Allopurinol
AHMP demonstrates a pronounced substrate-dependent inhibitory profile against bovine milk xanthine oxidase (XOD), with an IC₅₀ of 0.54 ± 0.01 μM when 6MP is the substrate versus 17.71 ± 0.29 μM when xanthine is the substrate, yielding a selectivity ratio of approximately 32.8 (calculated as IC₅₀,xanthine / IC₅₀,6MP) [1]. In the same experimental system, allopurinol shows IC₅₀ values of 1.92 ± 0.03 μM (6MP) and 2.36 ± 0.03 μM (xanthine), producing a selectivity ratio of only ~1.23, indicating essentially non-discriminatory inhibition [1]. The structurally related comparator 2-amino-6-purinethiol (APT) achieves a ~6.37-fold selectivity (IC₅₀,6MP = 2.57 ± 0.08 μM; IC₅₀,xanthine = 16.38 ± 0.21 μM), which is approximately 5-fold less selective than AHMP [1]. All measurements were conducted in 0.2 M sodium phosphate buffer at pH 7.4 with 10 μM substrate and 2.8 U/mL bovine XOD [1].
| Evidence Dimension | Substrate-selective XOD inhibition: IC₅₀ ratio (xanthine / 6MP) |
|---|---|
| Target Compound Data | AHMP: IC₅₀ (xanthine) = 17.71 ± 0.29 μM; IC₅₀ (6MP) = 0.54 ± 0.01 μM; Selectivity ratio = ~32.8 |
| Comparator Or Baseline | Allopurinol: IC₅₀ (xanthine) = 2.36 ± 0.03 μM; IC₅₀ (6MP) = 1.92 ± 0.03 μM; Selectivity ratio = ~1.23. APT: IC₅₀ (xanthine) = 16.38 ± 0.21 μM; IC₅₀ (6MP) = 2.57 ± 0.08 μM; Selectivity ratio = ~6.37 |
| Quantified Difference | AHMP is ~27-fold more selective (32.8/1.23) than allopurinol and ~5-fold more selective (32.8/6.37) than APT for inhibiting 6MP hydroxylation over xanthine hydroxylation |
| Conditions | 0.2 M sodium phosphate buffer, pH 7.4; 10 μM substrate; 2.8 U/mL bovine milk XOD; 25°C |
Why This Matters
This 32.8-fold selectivity enables preferential blockade of 6MP catabolism while permitting continued endogenous xanthine metabolism to uric acid, directly addressing the risk of xanthine nephropathy that limits allopurinol use in 6MP-based cancer chemotherapy regimens.
- [1] Kalra S, Jena G, Tikoo K, Mukhopadhyay AK. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. BMC Biochem. 2007;8:8. Table 1. doi:10.1186/1471-2091-8-8 View Source
